Cas no 87873-72-1 (1-Isocyanato-3-phenoxybenzene)

1-Isocyanato-3-phenoxybenzene is a phenyl isocyanate derivative featuring a phenoxy substituent at the meta position. This compound is primarily utilized as a reactive intermediate in the synthesis of polyurethanes, coatings, and adhesives due to its isocyanate functional group, which enables cross-linking with polyols and amines. Its aromatic structure contributes to enhanced thermal and chemical resistance in the resulting polymers. The phenoxy group further influences reactivity and solubility, making it suitable for specialized formulations. Handling requires strict precautions due to its moisture sensitivity and potential health hazards. The compound is valued for its role in producing high-performance materials with tailored mechanical and durability properties.
1-Isocyanato-3-phenoxybenzene structure
1-Isocyanato-3-phenoxybenzene structure
Product Name:1-Isocyanato-3-phenoxybenzene
CAS No:87873-72-1
MF:C13H9NO2
MW:211.216063261032
MDL:MFCD01863578
CID:709034
PubChem ID:3445673
Update Time:2025-06-15

1-Isocyanato-3-phenoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-isocyanato-3-phenoxy-
    • 1-isocyanato-3-phenoxybenzene
    • 3-PHENOXY PHENYL ISOCYANATE
    • 1-Isocyanato-3-phenoxy-benzene
    • 3-Phenoxy-phenylisocyanat
    • Benzene,1-isocyanato-3-phenoxy
    • 3-Phenoxyphenyl isocyanate
    • 3-phenoxyphenylisocyanate
    • 1-(3-isocyanatophenoxy)benzene
    • 1-Isocyanato-3-phenoxybenzene (ACI)
    • Isocyanic acid, m-phenoxyphenyl ester (6CI)
    • m-Phenoxyphenylisocyanate
    • HOJSXCMKZBXNEN-UHFFFAOYSA-N
    • G29672
    • SCHEMBL62179
    • EN300-258458
    • DTXSID00392533
    • AKOS009157159
    • 3-Phenoxyphenyl isocyanate, 98%
    • 87873-72-1
    • 3-Phenoxyphenyl Isocyanate; m-Phenoxyphenylisocyanate
    • 1-Isocyanato-3-phenoxybenzene
    • MDL: MFCD01863578
    • Inchi: 1S/C13H9NO2/c15-10-14-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-9H
    • InChI Key: HOJSXCMKZBXNEN-UHFFFAOYSA-N
    • SMILES: O=C=NC1C=C(OC2C=CC=CC=2)C=CC=1

Computed Properties

  • Exact Mass: 211.06300
  • Monoisotopic Mass: 211.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 38.7
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: liquid
  • Density: 1.17 g/mL at 25 °C(lit.)
  • Boiling Point: 294 °C(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.5925(lit.)
  • PSA: 38.66000
  • LogP: 3.44620
  • Solubility: Not determined

1-Isocyanato-3-phenoxybenzene Security Information

1-Isocyanato-3-phenoxybenzene Customs Data

  • HS CODE:2929109000
  • Customs Data:

    China Customs Code:

    2929109000

    Overview:

    2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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1-Isocyanato-3-phenoxybenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  10 min, 0 °C
Reference
A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist
Riccio, Gennaro; et al, Biochemistry, 2018, 57(5), 839-851

1-Isocyanato-3-phenoxybenzene Raw materials

1-Isocyanato-3-phenoxybenzene Preparation Products

Additional information on 1-Isocyanato-3-phenoxybenzene

Introduction to 1-Isocyanato-3-phenoxybenzene (CAS No. 87873-72-1)

1-Isocyanato-3-phenoxybenzene, with the chemical formula C13H7O2N and CAS number 87873-72-1, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, characterized by its isocyanate functional group and phenoxy substituent, has garnered considerable attention due to its versatile applications in the synthesis of polymers, agrochemicals, and medicinal chemistry. The unique structural features of 1-Isocyanato-3-phenoxybenzene make it a valuable building block for the creation of novel molecules with potential biological activities.

The isocyanate group (–NCO) in 1-Isocyanato-3-phenoxybenzene is highly reactive, enabling its participation in a wide range of chemical transformations. These include condensation reactions with amines to form ureas, reactions with polyols to produce polyurethanes, and polymerization processes that yield high-performance materials. The phenoxy group (–O–C₆H₄–), on the other hand, contributes to the compound's solubility in organic solvents and influences its electronic properties, making it useful in various synthetic pathways.

In recent years, 1-Isocyanato-3-phenoxybenzene has been explored for its potential applications in pharmaceutical research. The isocyanate moiety can be incorporated into drug molecules to enhance their binding affinity or to modify their pharmacokinetic properties. Additionally, the phenoxy group is a common pharmacophore found in many bioactive compounds, including antifungal agents and anti-inflammatory drugs. The combination of these structural elements makes 1-Isocyanato-3-phenoxybenzene a promising candidate for further investigation in medicinal chemistry.

One of the most exciting areas of research involving 1-Isocyanato-3-phenoxybenzene is its role in the development of novel therapeutic agents. Researchers have demonstrated that derivatives of this compound can exhibit inhibitory effects on various enzymatic targets relevant to human diseases. For instance, studies have shown that certain analogs of 1-Isocyanato-3-phenoxybenzene can modulate the activity of kinases and phosphodiesterases, which are key enzymes involved in signal transduction pathways. These findings suggest that 1-Isocyanato-3-phenoxybenzene could serve as a scaffold for designing small-molecule drugs with therapeutic potential.

The synthesis of 1-Isocyanato-3-phenoxybenzene typically involves the reaction of 3-phenoxyphenol with phosgene or other carbodiimide precursors under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial and academic research purposes. Modern techniques such as flow chemistry and catalytic processes have further improved the yield and purity of 1-Isocyanato-3-phenoxybenzene, facilitating its use in complex synthetic schemes.

In addition to its pharmaceutical applications, 1-Isocyanato-3-phenoxybenzene has found utility in materials science. The ability to polymerize this compound into high-performance polymers has led to the development of materials with exceptional mechanical strength, thermal stability, and chemical resistance. These polymers are being explored for use in aerospace components, automotive parts, and electronic devices where durability and performance are critical.

The phenoxy group in 1-Isocyanato-3-phenoxybenzene also contributes to its compatibility with other functional groups commonly used in polymer synthesis. This flexibility allows chemists to design polymers with tailored properties by incorporating various side chains or cross-linking agents. Such customization is essential for developing materials that meet specific industrial requirements.

Recent studies have also highlighted the role of 1-Isocyanato-3-phenoxybenzene in green chemistry initiatives. Researchers are exploring sustainable methods for producing this compound that minimize waste and reduce environmental impact. For example, biocatalytic approaches using engineered enzymes have been investigated as alternatives to traditional synthetic routes involving hazardous reagents. These efforts align with global trends toward more sustainable chemical practices.

The versatility of 1-Isocyanato-3-phenoxybenzene extends beyond its applications in pharmaceuticals and materials science. It serves as a valuable tool for chemists studying molecular recognition and supramolecular chemistry. The reactivity of the isocyanate group allows for the formation of covalent bonds with various nucleophiles, enabling the construction of complex molecular architectures. Such structures have potential applications in nanotechnology and drug delivery systems.

In conclusion, 1-Isocyanato-3-phenoxybenzene (CAS No. 87873-72-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable intermediate in organic synthesis, pharmaceutical development, and materials science. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation in both academic and industrial settings.

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